Cas no 1389314-98-0 (Methyl 5-Bromo-3-chloro-2-thiophene carboxylate)

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate is a high-purity heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its structure, featuring both bromo and chloro substituents on the thiophene ring, enables selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The ester group enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals due to its reactivity and stability under standard conditions. Its well-defined molecular structure ensures consistent performance in synthetic applications, supporting precise and efficient chemical transformations.
Methyl 5-Bromo-3-chloro-2-thiophene carboxylate structure
1389314-98-0 structure
Product Name:Methyl 5-Bromo-3-chloro-2-thiophene carboxylate
CAS No:1389314-98-0
MF:C6H4BrClO2S
MW:255.516758918762
CID:3160972
PubChem ID:66570498
Update Time:2025-05-19

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-Bromo-3-chloro-2-thiophene carboxylate
    • 2-Thiophenecarboxylic acid, 5-bromo-3-chloro-, methyl ester
    • Methyl 5-bromo-3-chloro-2-thiophenecarboxylate
    • DB-431464
    • methyl 5-bromo-3-chlorothiophene-2-carboxylate
    • 1389314-98-0
    • AT22760
    • Methyl5-Bromo-3-chloro-2-thiophenecarboxylate
    • MDL: MFCD22380013
    • Inchi: 1S/C6H4BrClO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3
    • InChI Key: KZFLHAZJPKHZFW-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C(=O)OC)S1)Cl

Computed Properties

  • Exact Mass: 253.88039g/mol
  • Monoisotopic Mass: 253.88039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.5Ų

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Additional information on Methyl 5-Bromo-3-chloro-2-thiophene carboxylate

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate (CAS No. 1389314-98-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-Bromo-3-chloro-2-thiophene carboxylate, identified by its CAS number 1389314-98-0, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic derivative features a thiophene core substituted with bromine and chlorine atoms, making it a versatile intermediate for constructing more complex molecular architectures. The presence of these halogen atoms enhances its reactivity, enabling a wide range of chemical transformations that are crucial for drug discovery and material science applications.

The compound's structure, characterized by a thiophene ring with substituents at the 5th and 3rd positions, provides a stable yet functional platform for further modifications. The carboxylate ester group at the 2-position adds another layer of reactivity, allowing for nucleophilic substitutions, transesterifications, and other functional group interconversions. These properties make Methyl 5-Bromo-3-chloro-2-thiophene carboxylate an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

In recent years, there has been growing interest in thiophene derivatives due to their diverse biological activities and potential applications in medicinal chemistry. Research has highlighted the role of halogenated thiophenes in developing antiviral, anticancer, and anti-inflammatory agents. For instance, studies have demonstrated that compounds incorporating a brominated thiophene core exhibit significant inhibitory effects on certain enzymes and receptors involved in disease pathways. Methyl 5-Bromo-3-chloro-2-thiophene carboxylate serves as a precursor for synthesizing such derivatives, facilitating the exploration of novel therapeutic strategies.

The pharmaceutical industry has leveraged the reactivity of Methyl 5-Bromo-3-chloro-2-thiophene carboxylate to develop innovative drug candidates. Researchers have utilized cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce various functional groups onto the thiophene ring. These modifications have led to the discovery of compounds with enhanced pharmacological properties. Additionally, the compound's ability to undergo metal-catalyzed reactions makes it suitable for constructing complex molecular frameworks, which are often required for achieving high selectivity and potency in drug design.

The synthesis of Methyl 5-Bromo-3-chloro-2-thiophene carboxylate typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the bromination and chlorination of a thiophene derivative, followed by esterification to introduce the carboxylate group. Advances in synthetic methodologies have improved the efficiency and scalability of these reactions, making it more feasible to produce larger quantities of the compound for industrial applications.

In material science, Methyl 5-Bromo-3-chloro-2-thiophene carboxylate has found applications in the development of organic electronic materials. Its conjugated system and halogen substituents contribute to its utility in creating conductive polymers and organic semiconductors. These materials are integral to flexible electronics, solar cells, and light-emitting diodes (LEDs). The compound's ability to undergo polymerization or form coordination complexes with metal ions further expands its potential in this field.

The safety profile of Methyl 5-Bromo-3-chloro-2-thiophene carboxylate is another critical aspect that merits attention. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during handling to prevent skin contact or inhalation of dust particles. Storage conditions should also be controlled to prevent degradation or unwanted side reactions.

The future prospects for Methyl 5-Bromo-3-chloro-2-thiophene carboxylate are promising, given its broad applicability across multiple industries. Ongoing research continues to uncover new synthetic routes and applications for this compound. As drug discovery efforts intensify and new technologies emerge, the demand for high-quality intermediates like Methyl 5-Bromo-3-chloro-2-thiophene carboxylate is expected to rise. Collaborative efforts between academia and industry will be essential in harnessing its full potential and advancing scientific innovation.

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